molecular formula C18H16O5 B5703445 7,8-dimethoxy-4-(4-methoxyphenyl)-2H-chromen-2-one

7,8-dimethoxy-4-(4-methoxyphenyl)-2H-chromen-2-one

Cat. No. B5703445
M. Wt: 312.3 g/mol
InChI Key: IXWVVHIJMCHVBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7,8-dimethoxy-4-(4-methoxyphenyl)-2H-chromen-2-one, also known as DMC, is a naturally occurring compound found in several plant species. It belongs to the class of flavonoids and has been investigated for its potential therapeutic properties.

Mechanism of Action

The mechanism of action of 7,8-dimethoxy-4-(4-methoxyphenyl)-2H-chromen-2-one is not fully understood, but it is believed to involve the modulation of several signaling pathways. 7,8-dimethoxy-4-(4-methoxyphenyl)-2H-chromen-2-one has been shown to inhibit the NF-kappaB signaling pathway, which is involved in the regulation of inflammation and cell survival. Additionally, 7,8-dimethoxy-4-(4-methoxyphenyl)-2H-chromen-2-one has been found to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in the regulation of energy metabolism and cell growth.
Biochemical and Physiological Effects:
7,8-dimethoxy-4-(4-methoxyphenyl)-2H-chromen-2-one has been shown to have several biochemical and physiological effects. It has been found to reduce inflammation and oxidative stress in cells, which may contribute to its anti-inflammatory and antioxidant properties. Additionally, 7,8-dimethoxy-4-(4-methoxyphenyl)-2H-chromen-2-one has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models. 7,8-dimethoxy-4-(4-methoxyphenyl)-2H-chromen-2-one has also been found to improve glucose metabolism and insulin sensitivity in diabetic animal models.

Advantages and Limitations for Lab Experiments

One advantage of using 7,8-dimethoxy-4-(4-methoxyphenyl)-2H-chromen-2-one in lab experiments is its availability. 7,8-dimethoxy-4-(4-methoxyphenyl)-2H-chromen-2-one can be synthesized through several methods and is also found in several plant species. Additionally, 7,8-dimethoxy-4-(4-methoxyphenyl)-2H-chromen-2-one has been shown to have low toxicity in animal models. However, one limitation of using 7,8-dimethoxy-4-(4-methoxyphenyl)-2H-chromen-2-one in lab experiments is its limited solubility in water, which may affect its bioavailability and efficacy.

Future Directions

There are several future directions for the investigation of 7,8-dimethoxy-4-(4-methoxyphenyl)-2H-chromen-2-one. One direction is the investigation of its potential as a therapeutic agent for inflammatory and oxidative stress-related diseases, such as rheumatoid arthritis and Alzheimer's disease. Additionally, the investigation of 7,8-dimethoxy-4-(4-methoxyphenyl)-2H-chromen-2-one as a potential anticancer agent and its mechanism of action in cancer cells is an area of interest. Further investigation into the pharmacokinetics and pharmacodynamics of 7,8-dimethoxy-4-(4-methoxyphenyl)-2H-chromen-2-one is also needed to determine its safety and efficacy in humans.
Conclusion:
In conclusion, 7,8-dimethoxy-4-(4-methoxyphenyl)-2H-chromen-2-one is a naturally occurring compound with potential therapeutic properties. It has been investigated for its anti-inflammatory, antioxidant, and anticancer properties. 7,8-dimethoxy-4-(4-methoxyphenyl)-2H-chromen-2-one can be synthesized through several methods and is found in several plant species. While 7,8-dimethoxy-4-(4-methoxyphenyl)-2H-chromen-2-one has several advantages for use in lab experiments, its limited solubility in water may affect its bioavailability and efficacy. Further investigation into the potential therapeutic applications of 7,8-dimethoxy-4-(4-methoxyphenyl)-2H-chromen-2-one and its mechanism of action is needed.

Synthesis Methods

7,8-dimethoxy-4-(4-methoxyphenyl)-2H-chromen-2-one can be synthesized through several methods, including chemical synthesis and extraction from natural sources. One of the most common methods for synthesizing 7,8-dimethoxy-4-(4-methoxyphenyl)-2H-chromen-2-one is the Pechmann condensation reaction. This reaction involves the condensation of 4-methoxyphenol and 2,3-dimethoxybenzaldehyde in the presence of a Lewis acid catalyst, such as aluminum chloride. The resulting product is 7,8-dimethoxy-4-(4-methoxyphenyl)-2H-chromen-2-one.

Scientific Research Applications

7,8-dimethoxy-4-(4-methoxyphenyl)-2H-chromen-2-one has been the subject of several scientific studies due to its potential therapeutic properties. It has been investigated for its anti-inflammatory, antioxidant, and anticancer properties. 7,8-dimethoxy-4-(4-methoxyphenyl)-2H-chromen-2-one has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, and reduce oxidative stress in cells. Additionally, 7,8-dimethoxy-4-(4-methoxyphenyl)-2H-chromen-2-one has been found to induce apoptosis in cancer cells and inhibit tumor growth in animal models.

properties

IUPAC Name

7,8-dimethoxy-4-(4-methoxyphenyl)chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O5/c1-20-12-6-4-11(5-7-12)14-10-16(19)23-17-13(14)8-9-15(21-2)18(17)22-3/h4-10H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXWVVHIJMCHVBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=O)OC3=C2C=CC(=C3OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7,8-dimethoxy-4-(4-methoxyphenyl)-2H-chromen-2-one

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